molecular formula C12H13NO B1425152 2-Methoxy-6,8-dimethylquinoline CAS No. 861581-28-4

2-Methoxy-6,8-dimethylquinoline

Cat. No. B1425152
M. Wt: 187.24 g/mol
InChI Key: OOJIMLXKNINTPP-UHFFFAOYSA-N
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Description

2-Methoxy-6,8-dimethylquinoline is an organic compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The IUPAC name for this compound is 2-methoxy-6,8-dimethylquinoline .


Molecular Structure Analysis

The InChI code for 2-Methoxy-6,8-dimethylquinoline is 1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6,8-dimethylquinoline include a density of 1.1±0.1 g/cm3 and a boiling point of 294.8±35.0 °C at 760 mmHg .

Scientific Research Applications

  • Chemical Characterization and Structural Analysis :

    • A study on a related compound, 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, provides insights into the chemical characterization and structural analysis using techniques like NMR spectroscopy and X-ray crystallography. This compound, belonging to the isoquinoline family, highlights the significance of structural analysis in understanding the properties of similar compounds (Jarraya et al., 2008).
  • Antimalarial Applications :

    • Antimalarial activity has been a key area of research, with studies on compounds like 6-(4-diethylamino-1-methylbutylamino)-4-methoxy-2-methylquinoline demonstrating the impact of methoxy groups on antimalarial activity. These findings suggest potential applications of 2-Methoxy-6,8-dimethylquinoline in the development of antimalarial agents (Dann et al., 1982).
  • Anticancer Properties :

    • Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine shows potent apoptotic and anticancer activity, with high blood-brain barrier penetration. This indicates the potential of methoxy-substituted quinolines in cancer treatment (Sirisoma et al., 2009).
  • Fluorescent Sensors and Imaging Applications :

    • The development of a fluorescent Zn2+ sensor based on an 8-aminoquinoline platform, specifically 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol, is an example of how quinolines can be used in imaging studies. This research highlights the potential of 2-Methoxy-6,8-dimethylquinoline in the field of chemical sensing and bioimaging (Pradhan et al., 2015).
  • Microbial Metabolism and Transformation :

    • A study on the microbial transformation of primaquine, a 6-methoxy-8-aminoquinoline antimalarial agent, by Candida tropicalis illustrates the metabolic pathways that can affect the efficacy and toxicity of such compounds. This is relevant for understanding how 2-Methoxy-6,8-dimethylquinoline might interact in biological systems (Clark et al., 1984).
  • Complexation Studies for Environmental and Analytical Applications :

    • Research on the complexation of quinolines, such as studies on 2-[α-(o-methoxyphenyl)methylidenehydrazino]-4,6-dimethylquinoline, provides insights into their use in environmental and analytical chemistry, potentially applicable to 2-Methoxy-6,8-dimethylquinoline (Samy et al., 2018).

properties

IUPAC Name

2-methoxy-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJIMLXKNINTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC(=N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682427
Record name 2-Methoxy-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6,8-dimethylquinoline

CAS RN

861581-28-4
Record name 2-Methoxy-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HB WEISER - pubs.rsc.org
… hours, or, better, with methyl-alcoholic sodium rnethoxide at3 100O for forty-five minuteq, the resulting 2-methoxy-6 : 8dimethylquinoline lbeing easily coriverted into 2-hydrosy-6 : 8-di…
Number of citations: 2 pubs.rsc.org

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